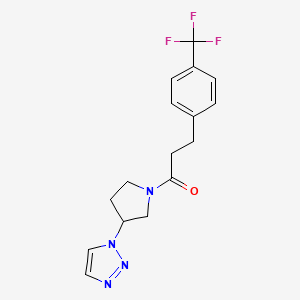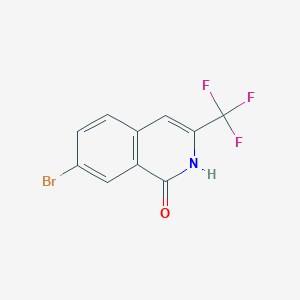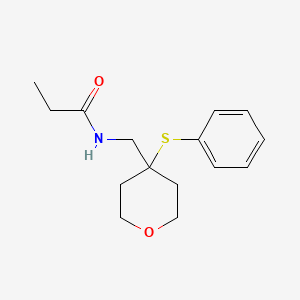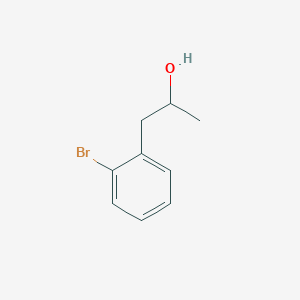
1-(2-Bromophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Bromophenyl)-2-propanol” is a chemical compound that is not widely documented. It’s closely related to “1-(2-Bromophenyl)propan-2-amine” which has an empirical formula of C9H12BrN . Another related compound is “2-Bromophenol” which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Scientific Research Applications
Oxidation Reactions
Research has shown that secondary alcohols like 2-propanol and derivatives can be oxidized using potassium tetraoxoferrate(VI) under basic conditions, forming ketones in almost quantitative yields. This reaction is characterized by substantial enthalpies of activation and large primary deuterium isotope effects, suggesting potential applications in chemical synthesis and understanding reaction mechanisms (Norcross et al., 1997).
Synthesis of Oxirane Compounds
The compound 1-(2-Bromophenyl)-2-propanol could be related to the ammonolysis of oxirane compounds. Studies have shown the synthesis of derivatives like 1-phenyl-1-amino-2, 3-propanediol from similar compounds, pointing to its possible use in creating new derivatives for pharmaceutical or industrial applications (SuamiTetsuo et al., 1956).
Aqueous Ternary Systems
This compound may find applications in the study of aqueous two-phase systems (ATPSs) for drug separation and alcohol recovery. Studies involving similar alcohols like 1-propanol and 2-propanol in ATPSs have demonstrated their effectiveness in extracting pharmaceutical compounds and recovering alcohols (Zafarani-Moattar et al., 2020).
Asymmetric Synthesis
The compound could also be relevant in the asymmetric synthesis of chiral alcohols, which are important in pharmaceutical production. For instance, studies on the asymmetric synthesis of similar compounds using microbial reductases have shown high enantioselectivity, indicating potential applications in producing chiral intermediates for antidepressant drugs (Choi et al., 2010).
Study of Molecular Dynamics
Research on similar monohydroxy alcohols with phenyl groups, like 1-(4-methylphenyl)-1-propanol, has provided insights into the molecular dynamics under various conditions. This knowledge is crucial for understanding the properties of these compounds, which could inform their practical applications (Kołodziej et al., 2020).
Catalytic Applications
This compound might also be used in catalytic processes. Studies have shown that similar alcohols can be utilized in indium-mediated allylation of aldehydes, ketones, and sulfonimines, leading to a variety of important organic compounds (Dhanjee & Minehan, 2010).
Properties
IUPAC Name |
1-(2-bromophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKPOWPTZRARKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)
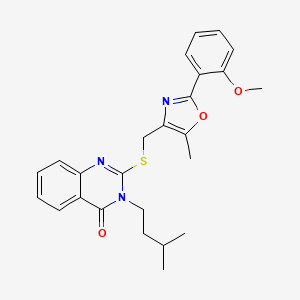
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![[2-(2,4,6-Trifluorophenyl)ethyl]hydrazine](/img/structure/B2483531.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2483532.png)
![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
